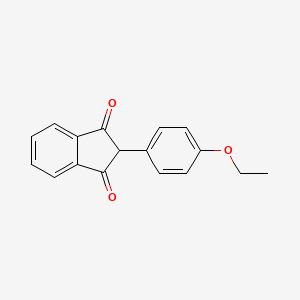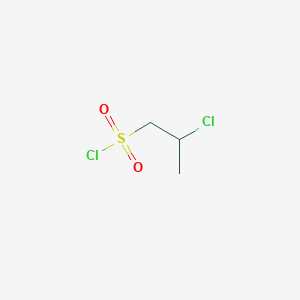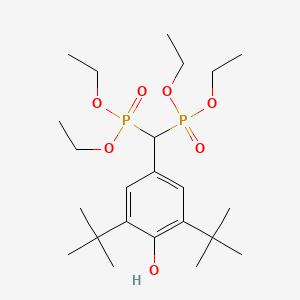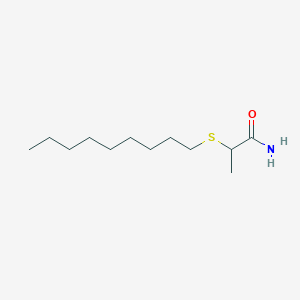![molecular formula C9H12N2O4 B11712605 3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid CAS No. 1006682-92-3](/img/structure/B11712605.png)
3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid is an organic compound with the molecular formula C9H12N2O4 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid typically involves the reaction of ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate with malonic acid. This reaction leads to the formation of (2E)-3-(3-ethoxycarbonyl-1-phenyl-1H-pyrazol-4-yl)propenic acid . The reaction conditions often include the use of acid chlorides and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity, alteration of metabolic processes, or interaction with cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-(3-ethoxycarbonyl-1-phenyl-1H-pyrazol-4-yl)propenic acid: A similar compound with a phenyl group instead of a propanoic acid moiety.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with different substituents.
Uniqueness
3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ethoxycarbonyl and propanoic acid groups provide versatility in chemical modifications and potential interactions with biological targets.
Propiedades
Número CAS |
1006682-92-3 |
|---|---|
Fórmula molecular |
C9H12N2O4 |
Peso molecular |
212.20 g/mol |
Nombre IUPAC |
3-(3-ethoxycarbonylpyrazol-1-yl)propanoic acid |
InChI |
InChI=1S/C9H12N2O4/c1-2-15-9(14)7-3-5-11(10-7)6-4-8(12)13/h3,5H,2,4,6H2,1H3,(H,12,13) |
Clave InChI |
BRRMCQVKVGTEPQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NN(C=C1)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-N-[2,2,2-trichloro-1-(4-chlorobenzenesulfonyl)ethyl]butanamide](/img/structure/B11712528.png)

![2-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4,6-dibromophenol](/img/structure/B11712539.png)


![2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11712569.png)
![3,4-dichloro-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11712577.png)
![3-[(3,3,3-Trifluoropropoxy)methyl]aniline](/img/structure/B11712584.png)


![1,3-dimethyl-2-[(E)-2-phenylethenyl]-1H-3,1-benzimidazol-3-ium](/img/structure/B11712597.png)



